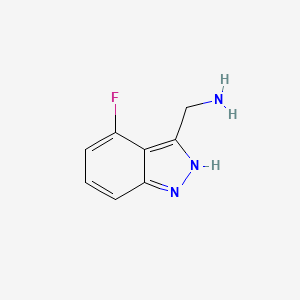
(4-fluoro-1H-indazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluoro-1H-indazol-3-yl)methanamine is a chemical compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom at the 4-position of the indazole ring and a methanamine group at the 3-position makes this compound particularly interesting for medicinal chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of ortho-substituted benzylidenehydrazines, followed by fluorination and amination reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize transition metal-catalyzed reactions, reductive cyclization, and other advanced techniques to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: (4-fluoro-1H-indazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
(4-fluoro-1H-indazol-3-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (4-fluoro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
- (4-fluoro-1H-indazol-3-yl)pyridin-2-ylmorpholine
- 1H-indazole-3-amine derivatives
- N-phenyl-1H-indazole-1-carboxamides
Comparison: Compared to other similar compounds, (4-fluoro-1H-indazol-3-yl)methanamine is unique due to the presence of the fluorine atom and the methanamine group, which can significantly influence its biological activity and chemical reactivity. These structural features may enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
Molecular Formula |
C8H8FN3 |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
(4-fluoro-2H-indazol-3-yl)methanamine |
InChI |
InChI=1S/C8H8FN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H,4,10H2,(H,11,12) |
InChI Key |
VPPDILADYIGTEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


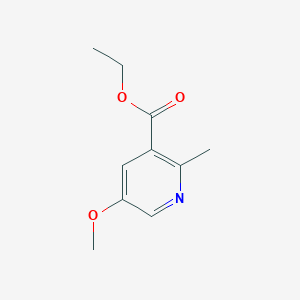
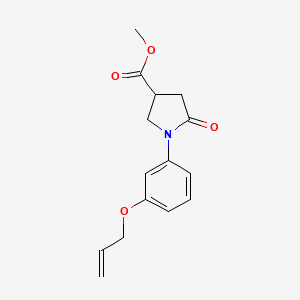
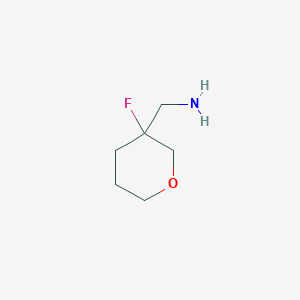
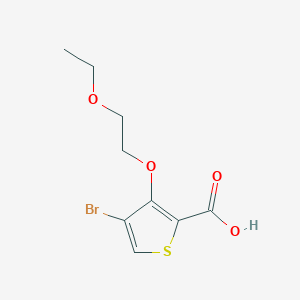
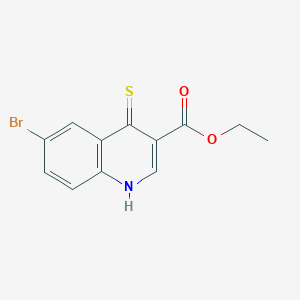
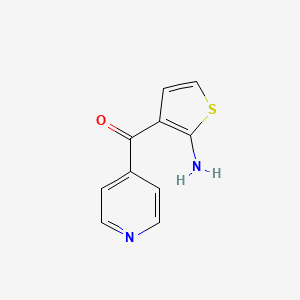
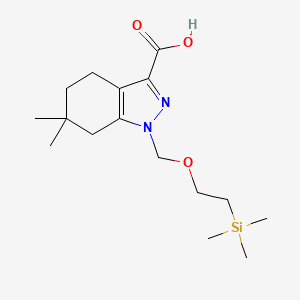

![2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12999768.png)
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B12999773.png)
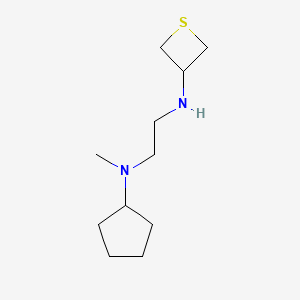
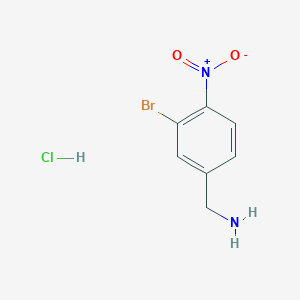
![3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B12999781.png)

